4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by a biphenyl structure with a carboxylic acid group and a methyl group attached to one of the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid typically involves the hydrogenation of biphenyl derivatives under specific conditions. One common method involves the Diels-Alder reaction, where butadiene reacts with maleic anhydride to form tetrahydrophthalic anhydride, which can then be further modified to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrophthalic anhydride: A related compound with similar structural features but different functional groups.
4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-yl: Another biphenyl derivative with a chlorine substituent.
Uniqueness
4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
118449-67-5 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h6-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
SQCUEGDHNGIELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCCC2)C(=O)O |
Origin of Product |
United States |
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